molecular formula C20H28O2 B585705 (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol CAS No. 153063-86-6

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol

Cat. No.: B585705
CAS No.: 153063-86-6
M. Wt: 300.442
InChI Key: IDFSOCUPRSHPDU-BQTMGCTQSA-N
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Description

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a synthetic steroid compound that belongs to the class of estrane steroids This compound is structurally related to estradiol, a naturally occurring estrogen hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the methylation of estrone, followed by the introduction of a methoxy group at the 3-position. The reaction conditions often involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: It is used as a precursor for synthesizing other steroid derivatives and as a model compound for studying steroid chemistry.

    Biology: Research has shown its role in modulating hormone receptors and influencing cellular processes.

    Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with estrogen receptors. It binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways, leading to changes in gene expression and cellular responses. The compound’s effects are mediated through both genomic and non-genomic pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with similar structural features.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen with applications in hormone therapy.

Uniqueness

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is unique due to its specific structural modifications, which confer distinct biological activities. Its methoxy group at the 3-position and methyl group at the 7-position differentiate it from other estrogens, potentially leading to unique interactions with estrogen receptors and distinct therapeutic effects.

Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFSOCUPRSHPDU-BQTMGCTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857989
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153063-86-6
Record name (17beta)-3-Methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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